trospium chloride
Overview
Description
Trospium chloride is a quaternary ammonium compound used primarily as a muscarinic antagonist to treat overactive bladder. It works by relaxing the smooth muscles in the bladder, thereby reducing symptoms such as urinary frequency, urgency, and incontinence . This compound is known for its minimal central nervous system side effects compared to other muscarinic antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trospium chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidinium] chloride with benzilic acid to form the desired compound . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the correct formation of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis methods. These methods often involve the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The process may include steps such as solvent evaporation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trospium chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Trospium chloride has a wide range of scientific research applications:
Chemistry: It is used in studies related to muscarinic receptor antagonists and their chemical properties.
Biology: Researchers use this compound to investigate the physiological effects of muscarinic antagonists on smooth muscle tissues.
Medicine: The compound is extensively studied for its therapeutic effects in treating overactive bladder and other urinary disorders
Mechanism of Action
Trospium chloride exerts its effects by antagonizing the action of acetylcholine on muscarinic receptors in cholinergically innervated organs. This parasympatholytic action reduces the tonus of smooth muscle in the bladder, leading to relaxation and decreased urinary frequency . The compound’s quaternary ammonium structure prevents it from crossing the blood-brain barrier, minimizing central nervous system side effects .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Another muscarinic antagonist used to treat overactive bladder.
Tolterodine: A muscarinic receptor antagonist with similar therapeutic applications.
Solifenacin: A selective muscarinic receptor antagonist used for urinary incontinence.
Uniqueness of Trospium Chloride
This compound is unique due to its minimal central nervous system side effects, attributed to its quaternary ammonium structure . This makes it a preferred choice for patients who are sensitive to the central effects of other muscarinic antagonists.
Biological Activity
Trospium chloride is a quaternary ammonium compound primarily used as an antimuscarinic agent for treating overactive bladder (OAB). Its biological activity is characterized by its selective binding to muscarinic receptors, pharmacokinetic properties, and clinical efficacy in managing bladder dysfunction. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical studies, and safety profile.
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly M1, M2, and M3 subtypes. Unlike other antimuscarinics, it exhibits minimal central nervous system (CNS) penetration due to its quaternary structure, which limits its lipophilicity and ability to cross the blood-brain barrier (BBB) . This property results in a lower incidence of central anticholinergic side effects compared to other agents like oxybutynin.
Pharmacokinetics
This compound's pharmacokinetic profile is crucial for understanding its efficacy and safety:
Pharmacokinetic Parameter | Value |
---|---|
Cmax (20 mg dose) | 3–4 ng/ml |
Tmax | 5–6 hours |
Bioavailability | ~10% |
Elimination Half-life | 12-20 hours |
Protein Binding | 50-85% |
Renal Elimination | ~70% |
Metabolic Interactions | None significant |
This compound is primarily eliminated unchanged in urine (60-80%) and undergoes negligible hepatic metabolism, minimizing potential drug-drug interactions .
Clinical Efficacy
This compound has been extensively studied for its effectiveness in treating OAB. Comparative studies indicate that it is at least as effective as other antimuscarinics such as oxybutynin and tolterodine. Placebo-controlled trials have demonstrated significant improvements in urodynamic parameters and quality of life .
Case Studies and Observational Data
-
Efficacy in OAB Management:
- A meta-analysis involving over 10,000 patients reported a marked reduction in incontinence episodes and substantial improvements in health-related quality of life metrics following trospium treatment .
- In a study comparing trospium with oxybutynin, patients receiving trospium experienced fewer side effects and better tolerability .
- Specific Populations:
Safety Profile
This compound is generally well tolerated. Common adverse events include:
- Dry Mouth
- Constipation
- Dyspepsia
- Abdominal Pain
- Nausea
These side effects occur at rates greater than 1% but are less frequent compared to those associated with other antimuscarinics like oxybutynin .
Properties
IUPAC Name |
spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCSYOQWLPPAOA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860076 | |
Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73954-17-3 | |
Record name | Spiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium), 3-hydroxy-, chloride, benzilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073954173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.